molecular formula C14H12N2O B12562689 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol CAS No. 157199-85-4

3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol

Cat. No.: B12562689
CAS No.: 157199-85-4
M. Wt: 224.26 g/mol
InChI Key: LIKZMPRARIZWFB-UHFFFAOYSA-N
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Description

3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol is a compound belonging to the class of pyridazine derivatives Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol typically involves the reaction of 4-methyl-6-phenylpyridazine with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of advanced catalysts to increase yield and reduce reaction time. The exact methods may vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-6-phenylpyridazin-3(2H)-one: Another pyridazine derivative with similar structural features.

    3-Phenyl-2-propyn-1-ol: A compound with a similar alkyne functional group.

Uniqueness

3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol is unique due to its specific combination of a pyridazine ring with an alkyne and hydroxyl functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

157199-85-4

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

3-(4-methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol

InChI

InChI=1S/C14H12N2O/c1-11-10-14(12-6-3-2-4-7-12)16-15-13(11)8-5-9-17/h2-4,6-7,10,17H,9H2,1H3

InChI Key

LIKZMPRARIZWFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C#CCO)C2=CC=CC=C2

Origin of Product

United States

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